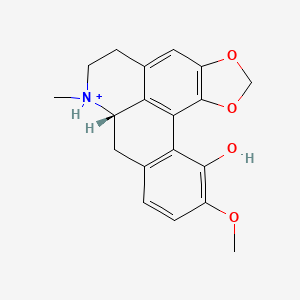

(S)-Bulbocapnine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bulbocapnine(1+) is an organic cation that is the conjugate acid of bulbocapnine, obtained by protonation of the tertiary amino group; major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a bulbocapnine.

Scientific Research Applications

Electrocardiogram Conditioning

(S)-Bulbocapnine demonstrates significant effects on electrocardiogram (ECG) patterns. A study by Pérez-Cruet and Gantt (1964) explored its use in conditioning ECG changes, particularly in the amplitude of the T wave. The research indicated that bulbocapnine's effects on the ECG are mediated centrally rather than peripherally (Pérez-Cruet & Gantt, 1964).

Inhibition of Tyrosine Hydroxylase

A study by Zhang et al. (1997) investigated the inhibitory effects of bulbocapnine on tyrosine hydroxylase (TH), an enzyme crucial in dopamine biosynthesis. The research demonstrated that bulbocapnine exhibited uncompetitive inhibition with a Ki value of 0.20 mM (Zhang et al., 1997).

Electrographic and Behavioral Effects

Wada (1962) explored the electrographic and behavioral effects of intraventricular injection of bulbocapnine in monkeys. This study contributed to understanding the neurophysiological impact of bulbocapnine, particularly in relation to behavioral changes like catalepsy (Wada, 1962).

Spinal Reflex Modulation

Willis et al. (1968) examined the action of bulbocapnine on spinal reflexes in animals. They found that high doses generally increased the flexion reflex due to the repetitive firing of individual motor neurons and the increase in the number of motor neurons responding to the afferent volley (Willis et al., 1968).

Neurotransmitter Blocking Agent

Walaszek and Chapman (1962) identified bulbocapnine as an adrenergic and serotonin blocking agent. The study highlighted its antagonistic effects on neurotransmitter systems, providing insights into its potential role in neurological and psychiatric research (Walaszek & Chapman, 1962).

Glycogen and Glucose Content in the Brain

Crossland and Rogers (1968) investigated the effects of bulbocapnine on the glycogen, glucose, and lactic acid content of the brain in rats. The study found significant changes in these biochemical parameters, contributing to the understanding of bulbocapnine's metabolic impact on the central nervous system (Crossland & Rogers, 1968).

Dopamine Biosynthesis Inhibition

Research by Shin et al. (1998) on the effects of bulbocapnine on dopamine biosynthesis in PC12 cells revealed its inhibitory impact. This study added to the understanding of how bulbocapnine might influence neurotransmitter synthesis and its potential implications in neuropharmacology (Shin et al., 1998).

properties

Product Name |

(S)-Bulbocapnine |

|---|---|

Molecular Formula |

C19H20NO4+ |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

(12S)-17-methoxy-11-methyl-3,5-dioxa-11-azoniapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol |

InChI |

InChI=1S/C19H19NO4/c1-20-6-5-11-8-14-19(24-9-23-14)17-15(11)12(20)7-10-3-4-13(22-2)18(21)16(10)17/h3-4,8,12,21H,5-7,9H2,1-2H3/p+1/t12-/m0/s1 |

InChI Key |

LODGIKWNLDQZBM-LBPRGKRZSA-O |

Isomeric SMILES |

C[NH+]1CCC2=CC3=C(C4=C2[C@@H]1CC5=C4C(=C(C=C5)OC)O)OCO3 |

Canonical SMILES |

C[NH+]1CCC2=CC3=C(C4=C2C1CC5=C4C(=C(C=C5)OC)O)OCO3 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

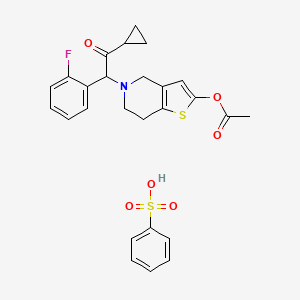

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(9Z,12Z)-octadecadienoyl]-2-hexadecanoyl-sn-glycero-3-phosphocholine](/img/structure/B1262466.png)

![5-[(E)-2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxylate](/img/structure/B1262472.png)

![[4-Acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate](/img/structure/B1262476.png)